5-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]quinolin-8-amine
Overview
Description
5-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]quinolin-8-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 5-position of the quinoline ring, a phenyl-substituted oxadiazole moiety, and an amine group linked through a propyl chain. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]quinolin-8-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
Nitration of Quinoline: The quinoline ring is nitrated at the 5-position using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration.
Formation of Oxadiazole: The phenyl-substituted oxadiazole moiety is synthesized separately by reacting phenylhydrazine with an appropriate carboxylic acid derivative, followed by cyclization with phosphoryl chloride.
Linking the Oxadiazole to Quinoline: The oxadiazole derivative is then linked to the nitrated quinoline through a propyl chain. This step involves the use of a suitable alkylating agent, such as 1,3-dibromopropane, under basic conditions.
Reduction of Nitro Group: The nitro group on the quinoline ring is reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperature.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, room temperature.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide), solvent (e.g., dichloromethane), reflux conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
5-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]quinolin-8-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse chemical libraries.
Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and light-emitting materials. It is studied for its potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]quinolin-8-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by:
Inhibition of Enzymes: The compound can inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation. For example, it may inhibit topoisomerases or kinases, leading to cell cycle arrest and apoptosis.
Interaction with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes. This can lead to the inhibition of microbial growth or cancer cell proliferation.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in inflammation, such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
5-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]quinolin-8-amine can be compared with other similar compounds, such as:
5-nitroquinoline: Lacks the oxadiazole and propylamine moieties, making it less versatile in terms of chemical modifications and biological activity.
4-phenyl-1,2,5-oxadiazole:
N-(3-aminopropyl)quinolin-8-amine: Lacks the nitro and oxadiazole groups, reducing its potential for electronic applications and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]quinolin-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-25(27)17-10-9-16(19-15(17)8-4-11-22-19)21-12-5-13-28-20-18(23-29-24-20)14-6-2-1-3-7-14/h1-4,6-11,21H,5,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKJVMKQHVWXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2OCCCNC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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